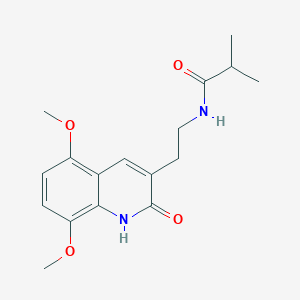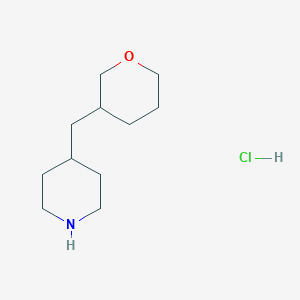![molecular formula C19H13ClN4O2 B2842983 1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852450-14-7](/img/structure/B2842983.png)
1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). VEGFR is a transmembrane receptor that plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. CP-673451 has shown promising results in preclinical studies as an anti-angiogenic agent, making it a potential candidate for cancer treatment.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds structurally related to 1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown potential antimicrobial and anticancer activities. A series of pyrazole derivatives, including structures analogous to the specified compound, were synthesized and evaluated for their in vitro antimicrobial and anticancer efficacy. Some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity, indicating their potential as novel antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzyme Inhibition and Cellular Activity
Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues, exploring their affinity towards adenosine receptors. These compounds, including variations on the core structure of interest, were tested for A1 adenosine receptor affinity, with specific modifications enhancing overall activity. This suggests their potential use in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).
Phosphodiesterase Inhibition
Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their inhibitory effects on phosphodiesterase 9 (PDE9), suggesting potential applications in neurological disorders such as Alzheimer's disease. One compound in particular, 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, demonstrated potent and selective inhibition of PDE9, offering insights into the therapeutic potential of these compounds in enhancing cognitive function (Wunder et al., 2005).
Antimicrobial Potency
Research on linked heterocyclic compounds containing pyrazole-pyrimidine moieties has also shown significant antimicrobial activity. Compounds synthesized through one-pot cyclo-condensation involving structures similar to the specified chemical showed good inhibitory activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sanjeeva Reddy et al., 2010).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-14-6-8-15(9-7-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOGORBGQOTVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

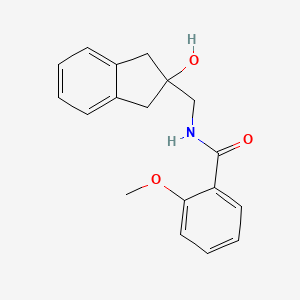
![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)
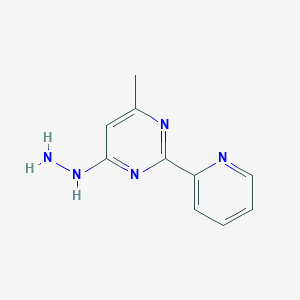
![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
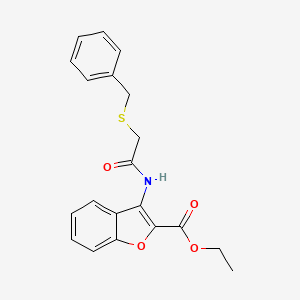
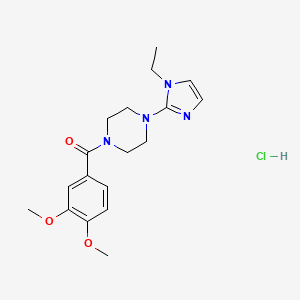
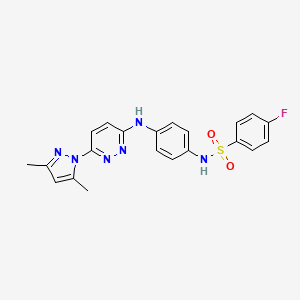
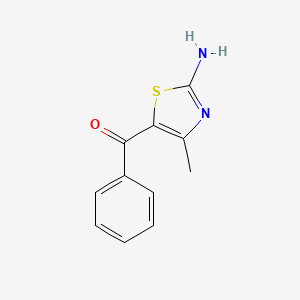
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
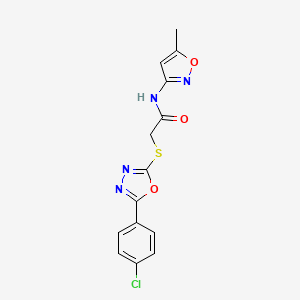
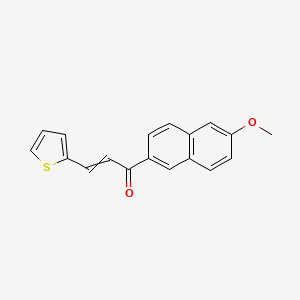
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
